3-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
3-(2,2-difluoroethoxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c9-6(10)4-14-5-2-1-3-11-7(5)8(12)13/h1-3,6H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSQUJUXRVJKAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250216-31-9 | |
| Record name | 3-(2,2-difluoroethoxy)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Electrolytic Synthesis Method
Overview:
The electrolytic method is a prominent route, especially for introducing the difluoroethoxy group onto the pyridine ring. This process typically involves starting from chlorinated pyridine derivatives and employing electrochemical reduction and substitution steps under controlled pH and temperature conditions.
- The electrolytic method allows precise control over reaction conditions, reducing side reactions such as hydroxylation (which remains below 0.5% under optimal conditions).
- It operates efficiently at temperatures between 50°C and 80°C, with pH maintained in alkaline ranges to facilitate nucleophilic substitution and prevent hydroxylation.
- The process yields high purity products with yields exceeding 90%.
Data Table: Electrolytic Synthesis Parameters
Nucleophilic Substitution on Pyridine Derivatives
Overview:
An alternative approach involves starting from pyridine-2-carboxylic acid derivatives or halogenated pyridines, followed by nucleophilic substitution with difluoroethanol or its derivatives.
- Starting Material: Pyridine-2-carboxylic acid or halogenated pyridine (e.g., 2-chloropyridine-2-carboxylic acid)
- Reaction: Nucleophilic substitution with 2,2-difluoroethanol derivatives under basic conditions
- Catalysts/Conditions: Use of potassium carbonate or sodium hydride as base, in polar aprotic solvents such as dimethylformamide or acetonitrile
- Reaction Temperature: 80°C–120°C, often under reflux
- Purification: Acid-base extraction, crystallization, or chromatography
- The reaction efficiency depends on the leaving group ability of the halogen (chlorine or bromine) and the nucleophilicity of the difluoroethoxy species.
- The process benefits from using high-boiling polar aprotic solvents to facilitate nucleophilic attack.
- Yields are generally high (above 80%) when optimized, with minimal by-products.
Data Table: Nucleophilic Substitution Parameters
| Parameter | Range | Optimal Condition | Notes | Source |
|---|---|---|---|---|
| Base | K2CO3, NaH | NaH (60% in mineral oil) | Enhances nucleophilicity | |
| Solvent | DMF, acetonitrile | DMF | High polarity improves yield | |
| Temperature | 80°C–120°C | 100°C | Reflux conditions | |
| Reaction time | 4–8 hours | 6 hours | Complete conversion |
Additional Considerations and Notes
Choice of Starting Material:
The use of chlorinated pyridine derivatives (e.g., 2-chloropyridine-2-carboxylic acid) provides a reactive site for nucleophilic substitution, which is essential for attaching the difluoroethoxy group.Reaction Environment:
Maintaining an inert atmosphere (nitrogen or argon) minimizes oxidation and side reactions.
The reaction mixture's pH is critical; alkaline conditions (pH 13–13.5) favor nucleophilic substitution while suppressing hydroxylation.Purification:
Post-reaction purification involves acidification, crystallization, and sometimes extraction with organic solvents like ethylene dichloride, followed by drying and characterization.Yield Optimization:
Reaction temperature, solvent choice, base strength, and molar ratios significantly influence yield and purity.
Summary of Key Findings
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like sodium hydride or potassium carbonate facilitate substitution reactions.
Major Products
Oxidation: Produces oxidized derivatives such as carboxylates.
Reduction: Yields reduced forms like alcohols or aldehydes.
Substitution: Results in substituted pyridine derivatives.
Scientific Research Applications
Chemistry
3-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it versatile in synthetic organic chemistry.
| Reaction Type | Products | Common Reagents |
|---|---|---|
| Oxidation | Carboxylates | Potassium permanganate |
| Reduction | Alcohols or Aldehydes | Lithium aluminum hydride |
| Substitution | Substituted Pyridines | Sodium hydride |
Biology
The compound is under investigation for its biological activity , particularly its interactions with biomolecules. Preliminary studies suggest potential anti-inflammatory and antimicrobial properties due to its structural features.
Case Study: Biological Activity
- Objective: Assess the interaction of this compound with specific enzymes.
- Methodology: Molecular docking studies were performed to evaluate binding affinities.
- Findings: The difluoroethoxy group enhances binding to target proteins compared to similar compounds without this substitution.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic properties . It has potential applications as a precursor in drug development, particularly in creating pharmaceuticals that target specific pathways.
Therapeutic Potential:
- Target Diseases: Inflammatory disorders and infections.
- Mechanism of Action: The difluoroethoxy group may enhance solubility and bioavailability, improving therapeutic efficacy.
Industrial Applications
In industrial settings, this compound is utilized in:
- Material Development: As an intermediate in the synthesis of agrochemicals and other industrial products.
- Chemical Processes: Its unique properties allow for innovative chemical processes that improve efficiency and yield.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular properties, and applications of 3-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid with analogous pyridine-carboxylic acid derivatives:
Key Observations:
Fluorination Effects: The difluoroethoxy group in the target compound increases electron-withdrawing properties and resistance to oxidative metabolism compared to ethoxy (e.g., 2-Ethoxy-6-trifluoromethyl analog ) or non-fluorinated ethers. Trifluoromethyl groups (e.g., in 2-Ethoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid) further enhance hydrophobicity and binding affinity to hydrophobic enzyme pockets .
Heterocycle Variations :
- Replacement of pyridine with pyrazine (as in 5-(2,2-Difluoroethoxy)pyrazine-2-carboxylic acid) alters electronic distribution and hydrogen-bonding capacity, impacting target selectivity .
Substituent Position :
- Position 3 substituents (e.g., difluoroethoxy in the target compound) influence steric interactions in molecular docking, whereas position 4 aryl groups (e.g., 4-(2,4-difluorophenyl) analog) enhance π-π stacking in kinase inhibitors .
Biological Activity
3-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid, with the chemical formula CHFNO and CAS number 1250216-31-9, is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a difluoroethoxy group and a carboxylic acid moiety, which may influence its interaction with biological systems.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties and potential therapeutic applications.
Antimicrobial Activity
Research indicates that pyridine derivatives exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains and fungi. The introduction of the difluoroethoxy group may enhance the lipophilicity of the compound, potentially improving membrane permeability and thus increasing its antimicrobial efficacy.
Enzyme Inhibition
Studies on similar pyridine carboxylic acids have demonstrated their ability to inhibit key enzymes involved in metabolic pathways. For example, compounds with structural similarities have been found to inhibit alpha-amylase and carboxypeptidase A, suggesting that this compound may also possess enzyme inhibitory properties that could be explored for therapeutic benefits in conditions like diabetes or obesity.
Case Studies and Research Findings
- Binding Affinity Studies : Research on pyridine complexes has shown that structural variations significantly affect binding affinity to biomolecules such as bovine serum albumin (BSA) and calf thymus DNA (CT-DNA). For instance, similar compounds demonstrated binding constants in the range of to L mol, indicating strong interactions with these macromolecules .
- Antiviral Potential : Pyridine derivatives have been investigated for their antiviral properties. Specific studies have highlighted that certain pyridin-2-amines can serve as starting materials for synthesizing compounds with significant antiviral activity . This suggests a pathway for exploring the antiviral potential of this compound.
- Neuroprotective Effects : Related compounds have been identified as having neuroprotective effects. Pyridine-2-carboxylic acid derivatives have been reported to exhibit immunological and anti-proliferative effects, which could be relevant for developing treatments for neurodegenerative diseases .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 203.15 g/mol |
| CAS Number | 1250216-31-9 |
| IUPAC Name | 3-(2,2-difluoroethoxy)picolinic acid |
| Biological Activity | Description |
|---|---|
| Antimicrobial | Potential against bacteria and fungi |
| Enzyme Inhibition | Possible inhibition of alpha-amylase |
| Antiviral | Potential based on structural analogs |
| Neuroprotective | Effects observed in related compounds |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 3-(2,2-difluoroethoxy)pyridine-2-carboxylic acid, and how do reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or carboxylation. For example, analogous pyridine-carboxylic acids are prepared by reacting halogenated pyridines with CO₂ under catalytic conditions (e.g., Pd or Cu catalysts), yielding ~70% efficiency . Reaction temperature (optimized at 80–100°C) and solvent polarity (e.g., DMF vs. THF) critically affect regioselectivity and yield. Post-synthetic purification via recrystallization (using ethanol/water mixtures) improves purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and F NMR confirm substitution patterns (e.g., difluoroethoxy group at C3) and monitor reaction progress.
- HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) resolves impurities, while high-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 258.05) .
- FT-IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1250 cm⁻¹ (C-F stretch) confirm functional groups .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizers, to prevent degradation .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., enzymes with pyridine-binding pockets).
- QSAR Modeling : Correlate electronic parameters (e.g., Hammett σ values of substituents) with inhibitory activity. For instance, electron-withdrawing groups (e.g., -CF₃) on pyridine rings enhance binding to prolyl hydroxylase (IC₅₀ = 0.19 µM in bipyridine analogs) .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic substitution .
Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?
- Methodological Answer :
- Data Collection : High-resolution X-ray data (≤1.0 Å) is critical for resolving fluorine atoms, which exhibit weak scattering.
- SHELXTL/SHELXL : Use AFIX commands to model disordered difluoroethoxy groups. TWIN and HKLF5 commands handle twinning or pseudo-merohedral twinning in crystal lattices.
- Validation : Check Rint (<5%) and GooF (0.9–1.1) to ensure refinement quality. SHELXE can phase macromolecular complexes if co-crystallized with proteins .
Q. How can researchers resolve contradictions in reported bioactivity data across pharmacological studies?
- Methodological Answer :
- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., pH 7.4, 37°C, ATP concentration for kinase assays).
- Metabolic Stability Tests : Use liver microsomes to assess compound degradation rates, which may explain variability in in vivo efficacy .
- Data Cross-Validation : Reproduce key experiments (e.g., enzyme inhibition in Table 1 of pharmacological studies) with orthogonal methods like SPR or ITC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
